molecular formula C21H27FN2O3S2 B2376299 5-fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235339-86-2

5-fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2376299
CAS RN: 1235339-86-2
M. Wt: 438.58
InChI Key: MUTQWFOYPVSROW-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H27FN2O3S2 and its molecular weight is 438.58. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives, including a compound with a similar structure, for the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were utilized to investigate these properties, offering insights into the compound's potential industrial applications in corrosion prevention (Kaya et al., 2016).

Serotonin Receptor Antagonists

Research by Zajdel et al. (2012) involved the synthesis and biological evaluation of arylsulfonamide derivatives, including compounds structurally related to the query, as serotonin receptor antagonists. These compounds were tested for their affinity towards 5-HT₇ receptors, revealing their potential as therapeutic agents for disorders associated with serotonin system dysregulation (Zajdel et al., 2012).

Photodynamic Therapy for Cancer Treatment

A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including structures similar to the query. These compounds were evaluated for their photophysical and photochemical properties, indicating their potential as photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Cognitive Enhancing Properties

Hirst et al. (2006) investigated SB-399885, a compound with a similar sulfonamide structure, for its affinity towards 5-HT₆ receptors and its potential cognitive-enhancing properties. This research highlights the therapeutic potential of such compounds in treating cognitive deficits associated with neurological disorders (Hirst et al., 2006).

Novel Electrophilic Fluorinating Reagent

Yasui et al. (2011) disclosed N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide as a novel electrophilic fluorinating reagent, showcasing the diverse chemical applications of benzenesulfonamide derivatives in synthesizing fluorinated compounds (Yasui et al., 2011).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S2/c1-27-19-8-7-18(22)13-21(19)29(25,26)23-14-16-9-11-24(12-10-16)15-17-5-3-4-6-20(17)28-2/h3-8,13,16,23H,9-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTQWFOYPVSROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide

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